5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a bromo and chloro substituent on the aromatic ring and a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene group. Its structure combines halogenated aromaticity with a heterocyclic oxadiazole ring, which is known to enhance metabolic stability and modulate electronic properties in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O2/c1-6-15-10(18-16-6)5-14-11(17)8-4-7(12)2-3-9(8)13/h2-4H,5H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYFOGGDGJZCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the benzamide moiety. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.
Bromination and Chlorination:
Amidation: The final step involves the coupling of the oxadiazole derivative with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex benzamide derivatives.
Scientific Research Applications
5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Core
2-Bromo-5-Methoxy Analogs
The compound 2-bromo-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1179185-83-1) shares the oxadiazole-methyl linkage but differs in substituents: a methoxy group replaces the chloro group at position 2 of the benzamide.
| Property | Target Compound | 2-Bromo-5-Methoxy Analog |
|---|---|---|
| Molecular Formula | C₁₂H₁₀BrClN₃O₂ (hypothetical) | C₁₂H₁₂BrN₃O₃ |
| Molecular Weight | ~359.6 | 326.15 |
| Key Substituents | Br (C5), Cl (C2) | Br (C2), OMe (C5) |
Tetrazole-Based Analogs
The compound 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 941963-64-0) replaces the oxadiazole ring with a tetrazole system.
Heterocyclic Modifications
Thienyl and Isoxazolyl Derivatives
Compounds such as N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () introduce sulfur-containing groups (e.g., thioethers) and pyridinyl linkages. These modifications increase lipophilicity, which could enhance membrane permeability but may also elevate off-target interactions .
Coumarin-Linked Benzamides
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide () incorporates a coumarin moiety, a fluorescent aromatic system. This structural feature may enable imaging applications but could reduce metabolic stability due to the larger conjugated system .
Physicochemical and Pharmacological Implications
Electronic and Steric Effects
Solubility and Bioavailability
- Methoxy Substitution : The 2-bromo-5-methoxy analog () likely has higher aqueous solubility than the chloro variant due to the polar methoxy group, but this could reduce blood-brain barrier penetration .
- Heterocyclic Systems : Oxadiazoles generally exhibit moderate solubility in organic solvents, whereas tetrazoles (with ionizable protons) may show better solubility in aqueous media at physiological pH .
Biological Activity
5-Bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position and a chlorine atom at the 2-position of the benzamide moiety, along with a 3-methyl-1,2,4-oxadiazol-5-yl substituent. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H9BrClN3O2 |
| Molecular Weight | 316.56 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. It may inhibit key pathways involved in cancer cell proliferation and survival. The oxadiazole ring is particularly noted for its role in enhancing binding affinity to target proteins.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated its effects on lung (A549) and cervical (HeLa) cancer cell lines using the MTT assay. The results indicated that:
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin.
- Morphological Changes : Treated cells displayed notable morphological deformations indicative of apoptosis.
Table: Anticancer Activity Results
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| A549 | 45 | Significant growth inhibition |
| HeLa | 50 | Induction of apoptosis |
Antimicrobial Properties
In addition to anticancer effects, this compound has been explored for its antimicrobial activity. Preliminary data suggest it possesses moderate antibacterial properties against various Gram-positive and Gram-negative bacteria.
Structure–Activity Relationship (SAR)
The presence of both halogen atoms (bromine and chlorine) and the oxadiazole moiety appears crucial for enhancing the biological activity of this compound. Comparative studies with similar compounds lacking these features demonstrated reduced efficacy.
Table: Comparison with Similar Compounds
| Compound | Anticancer Activity | Remarks |
|---|---|---|
| 5-bromo-2-chlorobenzamide | Moderate | Lacks oxadiazole moiety |
| 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | Low | Lacks bromine atom |
| 5-bromo-2-chloro-N-(methyl)benzamide | Low | No oxadiazole or halogens |
Case Studies
- In Vitro Studies : A study conducted by Kumar et al. (2022) demonstrated that derivatives of oxadiazole exhibited varied anticancer activities depending on their structural modifications. The study emphasized the importance of substituents in enhancing bioactivity.
- Molecular Docking Studies : Computational analyses indicated that the compound binds effectively to targets such as extracellular signal-regulated kinase 2 (ERK2), supporting its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the recommended synthetic routes for 5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide?
- Methodology : A common approach involves coupling reactions between halogenated benzoic acid derivatives and oxadiazole-containing amines. For example:
Intermediate preparation : Start with 5-bromo-2-chlorobenzoic acid (or its activated ester).
Oxadiazole activation : React 3-methyl-1,2,4-oxadiazole-5-methanamine with coupling agents like EDCI/HOBt or DCC.
Amide bond formation : Combine intermediates under inert conditions (N₂ atmosphere) in anhydrous DCM or THF.
Purification typically employs column chromatography (silica gel, hexane/EtOAc gradient) .
- Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc).
- Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm aromatic protons (δ 7.2–8.1 ppm for benzamide) and oxadiazole methyl groups (δ 2.5–3.0 ppm) .
- IR Spectroscopy : Look for amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure to validate bond angles and stereochemistry (e.g., CCDC deposition) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated m/z ~385.96 for C₁₂H₁₀BrClN₃O₂) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Variables to Test :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Solvent | THF > DCM | Higher polarity improves amine solubility |
| Catalyst | DMAP (5 mol%) | Accelerates amide coupling |
| Temperature | 0°C → RT | Gradual warming reduces side reactions |
- Purification : Use preparative HPLC (C18 column, MeCN/H₂O) for >95% purity .
Q. How to resolve contradictions in analytical data (e.g., NMR vs. X-ray)?
- Case Study :
- NMR Suggests Planarity : Aromatic protons show deshielding due to conjugation.
- X-ray Reveals Torsional Strain : Crystallography may show non-planar oxadiazole-benzamide dihedral angles (~30°).
- Resolution :
- Perform DFT calculations (B3LYP/6-31G*) to model electronic vs. steric effects.
- Validate via variable-temperature NMR to assess conformational flexibility .
Q. What experimental designs are suitable for studying bacterial enzyme inhibition?
- Target Identification :
- Enzyme Assays : Test inhibition of bacterial AcpS-PPTase (IC₅₀ determination via malachite green phosphate assay) .
- Molecular Docking : Use AutoDock Vina to model binding to the enzyme’s active site (PDB: 3Q8L) .
- Controls :
- Positive control: Known PPTase inhibitors (e.g., cerulenin).
- Negative control: DMSO vehicle (<1% v/v) .
Q. How to design SAR studies for antimicrobial activity?
- Strategy :
Derivatization : Modify substituents on the benzamide (e.g., Br → CF₃) or oxadiazole (e.g., methyl → ethyl).
Q. Biological Testing :
- MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity screening (e.g., HepG2 cells, CC₅₀).
Q. Data Analysis :
- Correlate logP (calculated via ChemDraw) with membrane permeability.
- Use CoMFA/CoMSIA for 3D-QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
